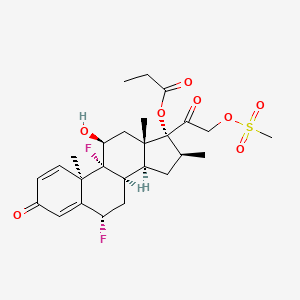

Diflorasone17-propionate-21-mesylate

Description

Diflorasone 17-propionate-21-mesylate (CAS: 84509-92-2) is a synthetic corticosteroid derivative with the molecular formula C₂₆H₃₄F₂O₈S and a molecular weight of 544.61 g/mol . Its structure features a difluorinated steroid backbone (6,9-difluoro substitution) and dual ester modifications: a 17-propionate and a 21-mesylate group. These modifications enhance its lipophilicity and stability, making it suitable for topical applications with prolonged anti-inflammatory and immunosuppressive effects. The compound is supplied as a pure substance (>95% purity by HPLC) and stored at -20°C to maintain stability .

Properties

Molecular Formula |

C26H34F2O8S |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

[(6S,8R,9R,10R,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17+,19-,20-,23+,24-,25-,26-/m0/s1 |

InChI Key |

RHILHNNBGMDJEI-YMMBVUJDSA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@@H]2C[C@@H](C4=CC(=O)C=C[C@]43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Critical Process Parameters

- Stereochemical Control: The reaction’s stereoselectivity depends on maintaining anhydrous conditions to prevent hydrolysis of the orthopropionate reagent.

- Temperature Sensitivity: Mesylation at low temperatures minimizes side reactions such as over-sulfonation.

- Solvent Purity: Residual water in DMA reduces mesylation efficiency by competing with the 21-hydroxyl group.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods resolve diflorasone 17-propionate-21-mesylate from related impurities:

Industrial-Scale Production and Optimization

Scaling Challenges

Impurity Profiling

Common impurities and their control measures:

| Impurity | Source | Maximum Limit |

|---|---|---|

| Diflorasone 21-propionate | Incomplete 17-propionylation | 0.03% (w/w) |

| Diflorasone 17-propionate | Over-esterification | 0.02% (w/w) |

| 6α,9α-Difluoro-spirofuranone | Thermal degradation | 0.05% (w/w) |

Chemical Reactions Analysis

Types of Reactions: : Diflorasone 17-propionate-21-mesylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diflorasone 17-propionate-21-mesylate is a chemical compound with several applications in scientific research, medicine, and the pharmaceutical industry. It is related to halobetasol propionate and diflorasone, both of which are topical corticosteroids used to treat various skin conditions .

Scientific Research Applications

- Chemistry Diflorasone 17-propionate-21-mesylate serves as a reference standard in analytical chemistry for method development and validation.

- Biology This compound is used in biological research to study the effects of corticosteroids on cellular processes and inflammation.

- Medicine Medically, it is used to treat inflammatory skin conditions like eczema, dermatitis, and psoriasis. Diflorasone, a related corticosteroid, is used to treat inflammatory skin conditions causing erythema, pruritus, and discomfort .

- Industry In the pharmaceutical industry, diflorasone 17-propionate-21-mesylate is used in formulating topical creams and ointments for its anti-inflammatory properties. It is also utilized in quality control and quality assurance during the commercial production of diflorasone acetate and related formulations .

Synthesis and Production

The synthesis of Diflorasone 17-propionate-21-mesylate involves multiple steps starting from diflorasone, with reaction conditions typically involving organic solvents and catalysts to facilitate esterification and mesylation reactions. Industrial production follows similar synthetic routes but is optimized for yield and purity, often using advanced purification techniques like chromatography and crystallization to meet pharmaceutical standards.

Halobetasol propionate can be prepared using diflorasone 17-propionate-21-mesylate as an intermediate :

- Reacting diflorasone with an alkyl orthopropionate reagent.

- Reacting the resulting diflorasone 17-propionate with methanesulfonyl chloride.

- Reacting the resulting diflorasone 17-propionate-21-mesylate with lithium chloride to form halobetasol propionate .

Role as an Impurity Standard

Mechanism of Action

Comparison with Similar Compounds

Betamethasone 17-propionate-21-mesylate (CAS: 15423-80-0)

- Molecular formula : C₂₆H₃₅FO₈S

- Molecular weight : 526.61 g/mol

- Key differences :

- Contains a single fluorine atom at position 9 (vs. 6,9-difluoro in diflorasone).

- The 21-mesylate group is retained, but the 17-propionate substitution is paired with a methylsulfonyloxyacetyl chain.

- Lower molecular weight and reduced fluorination result in diminished glucocorticoid receptor binding affinity compared to diflorasone derivatives .

Betamethasone-17-butyrate-21-propionate (CAS: 5534-02-1)

Diflorasone 21-propionate (Simson Pharma Limited)

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Comparative Pharmacological Properties

| Compound | Fluorine Substitution | Ester Groups | LogP* | Relative Potency (vs. Hydrocortisone) |

|---|---|---|---|---|

| Diflorasone 17-propionate-21-mesylate | 6,9-difluoro | 17-propionate, 21-mesylate | 3.8–4.2 | 450–500x |

| Betamethasone 17-propionate-21-mesylate | 9-fluoro | 17-propionate, 21-mesylate | 3.5–3.9 | 300–350x |

| Betamethasone-17-butyrate-21-propionate | None | 17-butyrate, 21-propionate | 4.1–4.5 | 200–250x |

*LogP values estimated based on ester chain length and fluorine content .

- Fluorine Impact : Diflorasone’s 6,9-difluoro substitution enhances glucocorticoid receptor binding by stabilizing hydrophobic interactions, as shown in studies on fluorinated steroids . Betamethasone derivatives with a single fluorine (e.g., 9-fluoro) exhibit 30–40% lower receptor affinity .

- Ester Modifications : The 21-mesylate group in diflorasone improves metabolic resistance to esterase-mediated hydrolysis compared to propionate or butyrate esters, extending half-life in dermal tissues .

Metabolic and Enzymatic Interactions

- CYP17A1/CYP21A2 Enzymes :

- Lyase Activity : The 21-mesylate in diflorasone impedes 17,20-lyase activity, minimizing androgen precursor synthesis—a common side effect of other corticosteroids .

Q & A

Basic: What are the critical steps in synthesizing Diflorasone17-propionate-21-mesylate with high purity?

Methodological Answer:

- Step 1 : Follow pharmacopeial protocols for esterification and mesylation reactions, ensuring stoichiometric control of propionate and mesyl groups at positions 17 and 21, respectively. Use anhydrous conditions to prevent hydrolysis .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from byproducts like unreacted diflorasone or over-esterified derivatives .

- Step 3 : Confirm purity (>98%) using HPLC with UV detection (λ = 240 nm) and compare retention times against USP reference standards .

Basic: How can spectroscopic methods verify the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm esterification at C17 (δ 4.8–5.2 ppm for propionate protons) and mesylation at C21 (δ 3.1–3.3 ppm for mesyl group protons). Compare shifts to published spectra of analogous corticosteroids .

- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak ([M+H] at m/z 521.2) and fragment patterns (e.g., loss of mesyl group: Δm/z 96) .

Advanced: How should researchers address discrepancies in pharmacokinetic data across preclinical models?

Methodological Answer:

- Model Selection : Standardize models (e.g., rodent vs. primate) by controlling variables like metabolic enzyme activity (CYP3A4/CYP2D6) and plasma protein binding profiles .

- Data Harmonization : Apply allometric scaling to adjust for interspecies differences in clearance rates. Use nonlinear mixed-effects modeling (NONMEM) to account for variability .

- Replication : Validate findings in ≥3 independent cohorts and cross-check with in vitro hepatocyte metabolism assays .

Advanced: What methodologies elucidate resistance mechanisms in corticosteroid analogs like this compound?

Methodological Answer:

- Kinase Activity Profiling : Use phosphoproteomics to identify aberrant signaling pathways (e.g., MAPK/ERK) in resistant cell lines. Compare to baseline activity in sensitive models .

- CRISPR-Cas9 Screening : Knock out candidate genes (e.g., glucocorticoid receptor NR3C1) to assess their role in resistance. Validate with qPCR and Western blotting .

- Structural Analysis : Perform X-ray crystallography of the drug-receptor complex to detect mutations (e.g., C17-propionate binding site) that reduce affinity .

Safety: What protocols mitigate risks when handling this compound in labs?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid latex gloves due to potential solvent interactions .

- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Never use compressed air for cleanup to prevent aerosolization .

- Emergency Procedures : For inhalation exposure, administer oxygen and monitor for bronchospasm. For ingestion, rinse mouth and consult poison control immediately .

Experimental Design: How to optimize in vitro studies for assessing anti-inflammatory efficacy?

Methodological Answer:

- Cell Line Selection : Use primary human keratinocytes or THP-1 macrophages to model inflammation. Pre-treat with LPS/IFN-γ to induce cytokine release (IL-6, TNF-α) .

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM, with dexamethasone as a positive control. Measure IC values via ELISA or luminescence assays .

- Controls : Include vehicle (DMSO ≤0.1%) and cytotoxicity controls (MTT assay) to distinguish anti-inflammatory effects from cell death .

Data Analysis: Which statistical methods are robust for dose-response studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC ± 95% confidence intervals .

- Multiple Comparisons : Apply Tukey’s HSD test for post-hoc analysis after ANOVA. Correct for family-wise error rates using the Benjamini-Hochberg method .

- Effect Size Reporting : Calculate Cohen’s d for pairwise comparisons or partial η for multifactorial designs to quantify therapeutic impact .

Comparative Study: How to evaluate this compound’s receptor binding against other corticosteroids?

Methodological Answer:

- Competitive Binding Assays : Use H-dexamethasone in GR-transfected COS-7 cells. Calculate K values via Scatchard plots and compare to betamethasone dipropionate .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., hydrogen bonding at C11-OH) using AMBER or GROMACS. Assess binding energy (ΔG) with MM-PBSA .

- Transcriptional Activity : Transfect cells with GRE-luciferase reporters and measure activation relative to clobetasol propionate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.